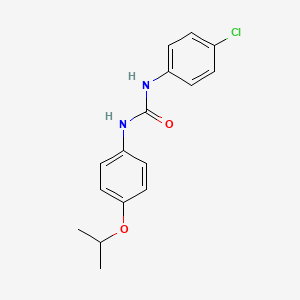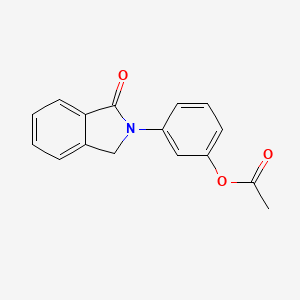![molecular formula C17H19Cl2N3O2 B5641461 2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B5641461.png)
2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are often used in various fields such as agriculture, pharmaceuticals, and chemical research due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of phenol to form 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.
Formation of the Piperidine Intermediate: Separately, pyrazole is reacted with a suitable alkylating agent to form the pyrazol-1-ylmethyl intermediate.
Coupling Reaction: The final step involves the coupling of the 2,4-dichlorophenoxy intermediate with the pyrazol-1-ylmethyl intermediate in the presence of a base to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the phenoxy group.
Reduction: Reduction reactions may target the ketone group in the ethanone moiety.
Substitution: The chlorines on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products will depend on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide.
2,4-Dichlorophenol: An intermediate in the synthesis of various chemicals.
Pyrazole derivatives: Known for their diverse biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c18-14-2-3-16(15(19)10-14)24-12-17(23)21-8-4-13(5-9-21)11-22-7-1-6-20-22/h1-3,6-7,10,13H,4-5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNFSPVQMZCMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)

![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![4-[[4-(Furan-2-ylmethylamino)quinazolin-2-yl]amino]phenol](/img/structure/B5641403.png)
amino]acetic acid](/img/structure/B5641409.png)


![(rel-(1S,3R)-3-{[4-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}cyclohexyl)amine dihydrochloride](/img/structure/B5641430.png)

![1-Cyclohexyl-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5641436.png)
![[4-[(2,4-Dimethylphenyl)carbamoyl]phenyl] 2-methoxyacetate](/img/structure/B5641438.png)
![[1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5641458.png)
![2-[2-(3-Ethylphenoxy)acetamido]benzamide](/img/structure/B5641462.png)

